![molecular formula C12H6ClF3N2S B2807891 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile CAS No. 321430-92-6](/img/structure/B2807891.png)

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

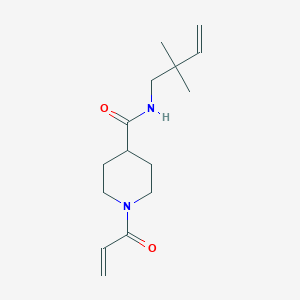

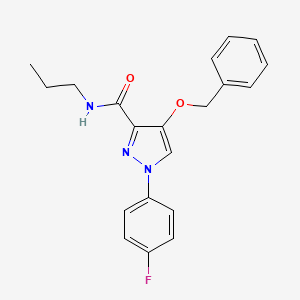

The compound “5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

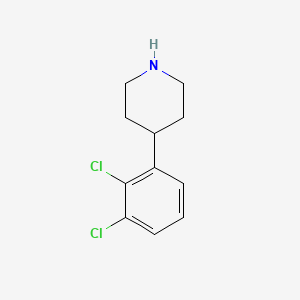

The synthesis of such compounds often involves complex organic reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

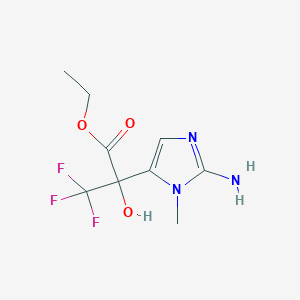

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex. For instance, the mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a related compound, is a liquid at room temperature with a flash point of 56-59/15mm .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Novel Organic Synthesis and Heterocyclic Derivatives : Research has demonstrated the utility of related pyridine and thiophene derivatives in synthesizing a wide array of heterocyclic compounds. These compounds serve as building blocks for further chemical modifications, leading to the creation of new materials with potential applications in drug development and materials science. For example, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been detailed, showcasing the versatility of these compounds in organic synthesis (Bradiaková et al., 2009).

Crystal Structure Determination : The crystal structures of certain derivatives have been elucidated, revealing insights into their molecular conformation and potential interactions in solid-state forms. This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their reactivity and stability (Li et al., 2005).

Application in Agrochemicals and Pharmaceuticals

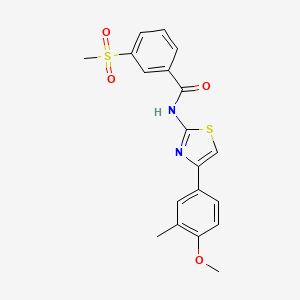

Intermediates for N-Heterocycles Synthesis : The compound has been used as an intermediate for synthesizing trifluoromethylated N-heterocycles, showcasing its potential in the development of novel pharmaceuticals. This highlights the compound's role in introducing trifluoromethyl groups, which are of significant interest in medicinal chemistry due to their ability to enhance the bioactivity and metabolic stability of pharmaceuticals (Channapur et al., 2019).

Agrochemical Research : Derivatives of the compound have been explored for their potential use in agrochemicals, particularly as intermediates in the synthesis of pesticides. The inclusion of trifluoromethyl groups is known to improve the efficacy and environmental stability of pesticides, underscoring the importance of such compounds in agricultural applications (Xin-xin, 2006).

Orientations Futures

The future directions for this compound could involve its use in the development of new pharmaceuticals or agrochemicals. Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are often used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, influencing the activity of enzymes, receptors, and other proteins .

Mode of Action

Trifluoromethylpyridines, which share a similar structural motif, are thought to exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the interaction of the compound with its biological targets, leading to changes in their activity .

Biochemical Pathways

Trifluoromethylpyridines and their derivatives are known to interact with various biochemical pathways, depending on their specific targets . These interactions can lead to downstream effects that contribute to the overall activity of the compound .

Result of Action

The effects of similar compounds, such as trifluoromethylpyridines, can vary widely depending on their specific targets and the biochemical pathways they affect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N2S/c13-10-3-7(12(14,15)16)6-18-11(10)4-8-1-2-9(5-17)19-8/h1-3,6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYBYQHBDJEZLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)

![1-Hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea](/img/structure/B2807811.png)

![4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol](/img/structure/B2807824.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2807825.png)

![O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride](/img/structure/B2807827.png)

![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)